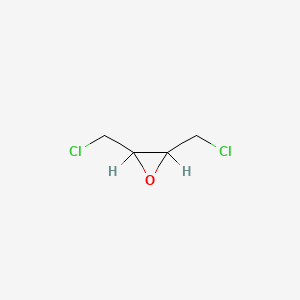
2,3-Bis(chloromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(chloromethyl)oxirane is a halogenated epoxide with the molecular formula C₄H₆Cl₂O. It is a clear, colorless liquid known for its high reactivity due to the presence of both epoxide and halogen functional groups . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Bis(chloromethyl)oxirane can be synthesized through the reaction of 1,4-dichloro-2-butene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions . The reaction typically involves the formation of an epoxide ring by the addition of an oxygen atom to the double bond of the 1,4-dichloro-2-butene.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Polymerization: The epoxide ring can open and polymerize in the presence of catalysts.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to replace chlorine atoms.
Catalysts: Such as aluminum-based catalysts for polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Polymers: Polyethers are formed through the polymerization of the epoxide ring.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(chloromethyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Studied for its interactions with biological molecules and potential therapeutic uses.
Industry: Utilized in the production of polyethers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Bis(chloromethyl)oxirane involves the reactivity of its epoxide ring and chlorine atoms. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichloro-2-butene: A precursor in the synthesis of 2,3-Bis(chloromethyl)oxirane.
1,4-Dichlorobutane: Another halogenated compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and two chlorine atoms, which confer high reactivity and versatility in chemical reactions . This makes it particularly valuable in the synthesis of complex organic molecules and polymers.
Eigenschaften
CAS-Nummer |
3583-47-9 |
|---|---|
Molekularformel |
C4H6Cl2O |
Molekulargewicht |
140.99 g/mol |
IUPAC-Name |
2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |
InChI-Schlüssel |
VUSYFNXNYLAECV-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)CCl)Cl |
Kanonische SMILES |
C(C1C(O1)CCl)Cl |
Key on ui other cas no. |
3583-47-9 |
Synonyme |
1,4-dichloro-2,3-epoxybutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















